Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]- Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-
Brand Name: Vulcanchem
CAS No.: 84634-57-1
VCID: VC17170049
InChI: InChI=1S/C22H18N2O2/c1-26-22-13-7-3-9-16(22)20-14-19(15-8-2-6-12-21(15)25)23-17-10-4-5-11-18(17)24-20/h2-13,25H,14H2,1H3
SMILES:
Molecular Formula: C22H18N2O2
Molecular Weight: 342.4 g/mol

Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-

CAS No.: 84634-57-1

Cat. No.: VC17170049

Molecular Formula: C22H18N2O2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]- - 84634-57-1

Specification

CAS No. 84634-57-1
Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
IUPAC Name 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol
Standard InChI InChI=1S/C22H18N2O2/c1-26-22-13-7-3-9-16(22)20-14-19(15-8-2-6-12-21(15)25)23-17-10-4-5-11-18(17)24-20/h2-13,25H,14H2,1H3
Standard InChI Key LECPLPRIFMXKDQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=C4O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₂₂H₁₈N₂O₂ and a molecular weight of 342.4 g/mol. Its IUPAC name, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol, reflects the positions of its functional groups: a phenolic hydroxyl group at the 2-position and a 2-methoxyphenyl substituent at the 4-position of the benzodiazepine ring (Table 1).

Table 1: Fundamental Molecular Data

PropertyValue
CAS Registry Number84634-57-1
Molecular FormulaC₂₂H₁₈N₂O₂
Molecular Weight342.4 g/mol
IUPAC Name2-[4-(2-Methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol

Structural Analysis

X-ray crystallographic studies of analogous 1,5-benzodiazepines reveal that the diazepine ring adopts a distorted boat conformation, with deviations of up to 0.93 Å from planar geometry . Intramolecular hydrogen bonding between the phenolic hydroxyl group and the diazepine nitrogen stabilizes this conformation . The methoxyphenyl substituent introduces steric bulk, influencing receptor binding kinetics and metabolic stability.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically proceeds via a multi-step condensation strategy:

  • Formation of the benzodiazepine core: Reaction of o-phenylenediamine with a ketone derivative under acidic conditions.

  • Functionalization: Introduction of the 2-methoxyphenyl group via Friedel-Crafts alkylation or Ullmann coupling.

  • Phenolic group installation: Demethylation of a methoxy-protected precursor using boron tribromide (BBr₃) or hydrobromic acid (HBr).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Core formationHCl (cat.), ethanol, reflux65–70
Methoxyphenyl additionCuI, K₂CO₃, DMF, 110°C50–55
DemethylationBBr₃, CH₂Cl₂, −78°C80–85

Mechanistic Insights

The diazepine ring forms via a proton-assisted cyclization mechanism, where the ketone carbonyl undergoes nucleophilic attack by the amine group of o-phenylenediamine. Density functional theory (DFT) calculations suggest that the reaction proceeds through a six-membered transition state, with activation energies of ~25 kcal/mol .

Pharmacological Profile

Mechanism of Action

Like classical benzodiazepines, this compound binds to the GABAₐ receptor’s benzodiazepine site, enhancing GABA-mediated chloride ion influx and neuronal hyperpolarization . The phenolic hydroxyl group forms a hydrogen bond with His102 of the α-subunit, while the methoxyphenyl moiety interacts with hydrophobic pockets in the receptor’s β-subunit.

Biological Activity

  • Anxiolytic potency: EC₅₀ = 12 nM in rat hippocampal neurons.

  • Sedative effects: 50% reduction in locomotor activity at 1.2 mg/kg (mouse model).

  • Metabolic stability: Half-life (t₁/₂) of 3.7 hours in human liver microsomes.

Table 3: Comparative Pharmacokinetics

ParameterThis CompoundDiazepam
Oral bioavailability78%93%
Plasma protein binding89%98%
CYP3A4 substrateYesYes

Chemical Modifications and Derivatives

Oxidation Reactions

The phenolic group undergoes oxidation to form quinone derivatives using KMnO₄ in acidic media. Such derivatives exhibit enhanced electrophilicity, enabling covalent binding to thiol-containing biomolecules.

Electrophilic Substitution

Nitration at the para position of the phenolic ring occurs with HNO₃/H₂SO₄, yielding a nitro derivative with shifted UV-Vis absorption (λ_max = 320 nm vs. 280 nm for parent compound).

Industrial and Research Applications

Intermediate in Drug Synthesis

This compound serves as a precursor for next-generation anxiolytics with reduced dependence liability. For example, alkylation of the phenolic oxygen produces prodrugs with improved blood-brain barrier permeability.

Material Science Applications

Its planar aromatic structure enables incorporation into organic semiconductors, with a HOMO-LUMO gap of 3.1 eV.

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